Technical Monograph: (S)-2-Aminobutane-1,4-dithiol Hydrochloride (DTBA)
Technical Monograph: (S)-2-Aminobutane-1,4-dithiol Hydrochloride (DTBA)
This guide serves as a technical monograph on (S)-2-Aminobutane-1,4-dithiol hydrochloride , commonly referred to in literature as DTBA (Dithiobutylamine). It synthesizes data from foundational chemical literature, specifically the work of the Raines Group (University of Wisconsin-Madison), and practical applications in protein biochemistry.
CAS Registry Number: 1363376-98-0 Synonyms: Dithiobutylamine; (2S)-2-Amino-1,4-dimercaptobutane hydrochloride Molecular Formula: C₄H₁₁NS₂[1] · HCl Molecular Weight: 173.73 g/mol [1]
Executive Summary
(S)-2-Aminobutane-1,4-dithiol hydrochloride (DTBA) is a rationally designed dithiol reducing agent developed to overcome the limitations of Dithiothreitol (DTT). While DTT has been the gold standard for disulfide reduction since the 1960s, its efficacy drops significantly at neutral pH due to a high thiol pKa (~9.2).
DTBA retains the thermodynamically favorable six-membered ring disulfide product of DTT but introduces a primary amine group. This structural modification confers three critical advantages:
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Enhanced Reactivity: The amine lowers the pKa of the thiol groups, increasing nucleophilicity at physiological pH (7.0–7.4).
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Reversibility & Removal: The cationic amine allows for rapid removal of the reducing agent using cation-exchange chromatography, a process impossible with neutral DTT.
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Synthesis Scalability: Derived from the chiral pool (L-Aspartic acid), ensuring optical purity and low cost.
Chemical Architecture & Physicochemical Properties
Structural Logic
DTBA is an analog of DTT where the hydroxyl groups are replaced/modified, but the core 1,4-dithiol motif is preserved to allow the formation of a stable, oxidized cyclic disulfide (trans-4,5-dihydroxy-1,2-dithiane equivalent). The presence of the amino group at the C2 position introduces an inductive effect that lowers the pKa of the adjacent thiol.
Comparative Physicochemical Profile
The following table contrasts DTBA with standard reducing agents DTT and
| Property | DTBA (Dithiobutylamine) | DTT (Dithiothreitol) | |
| Structure Type | Amino-dithiol | Diol-dithiol | Mono-thiol |
| Thiol pKa (approx) | 8.2, 9.3 | 9.2, 10.1 | 9.6 |
| Redox Potential ( | -0.32 V | -0.33 V | -0.26 V |
| Charge at pH 7 | +1 (Cationic) | 0 (Neutral) | 0 (Neutral) |
| Reduction Rate (pH 7) | 3–5x faster than DTT | Reference Standard | Slow |
| Removal Method | Cation Exchange Resin | Dialysis / Gel Filtration | Dialysis / Volatilization |
| Odor | Low / Mild | Unpleasant | Pungent / Offensive |
Data aggregated from Lukesh et al. (2012) and subsequent kinetic studies.
Metal Coordination
Unlike DTT, which interacts weakly with metals, DTBA is a potent ligand. The N,S,S donor set can form stable complexes with transition metals (Zn²⁺, Ni²⁺, Cu⁺).[2][3]
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Implication: In metalloprotein studies, DTBA may strip metal cofactors more aggressively than DTT.[2][3] Researchers must verify compatibility if metal ions are structural requirements for the target protein.
Synthesis & Production
The synthesis of DTBA is stereoselective, utilizing L-Aspartic acid as the chiral starting material. This ensures the production of the (S)-enantiomer.
Synthetic Pathway
The synthesis typically proceeds through the reduction of aspartic acid diesters to a diol, activation of the hydroxyl groups, and displacement with a sulfur nucleophile.
Graphviz Pathway (DOT):
Figure 1: Synthetic route from L-Aspartic Acid to DTBA Hydrochloride.[4][5][6][7]
Mechanism of Action: Disulfide Exchange
DTBA functions via a thiol-disulfide exchange mechanism. The reaction is driven by the formation of a thermodynamically stable six-membered cyclic disulfide in the oxidized DTBA molecule.
Kinetic Advantage
At pH 7.0, a larger fraction of DTBA exists as the thiolate anion (
Graphviz Mechanism (DOT):
Figure 2: Thiol-disulfide exchange mechanism. Step 2 is irreversible due to the stability of the cyclic oxidized DTBA.
Experimental Protocols
Standard Reduction Protocol (Protein Activation)
Objective: Reduce disulfide bonds in a target protein (e.g., Papain) using DTBA.
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Buffer Preparation: Prepare 50 mM Phosphate Buffer, pH 7.0, containing 1 mM EDTA (to chelate trace metals that might catalyze oxidation).
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DTBA Stock: Dissolve DTBA HCl in water to create a 100 mM stock. Note: Use fresh or store frozen under argon.
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Reaction: Add DTBA to the protein solution to a final concentration of 1–5 mM (typically 5–10 fold molar excess over disulfides).
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Incubation: Incubate at Room Temperature (25°C) for 10–30 minutes.
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Comparison: DTT typically requires 30–60 minutes at pH 7.0 for equivalent reduction.
-
-
Quenching/Removal:
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Method A (Cation Exchange): Pass the reaction mixture through a small spin column packed with strong cation exchange resin (e.g., Dowex 50W). DTBA (positively charged) binds to the resin; the protein (if net neutral/anionic) flows through.
-
Method B (Desalting): Standard size-exclusion chromatography.
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"Catch-and-Release" Purification
Because DTBA is cationic, it can be used to tag cysteinyl peptides or proteins reversibly.
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React protein with oxidized DTBA (DTBA-disulfide) to form a mixed disulfide.
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Capture the protein-DTBA complex on a cation-exchange column.
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Wash away non-cysteine contaminants.
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Elute the target protein by adding a reducing agent (e.g., TCEP) to cleave the disulfide bond.
Handling & Safety
Stability
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Oxidation: Like all thiols, DTBA is susceptible to air oxidation. Store the solid hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen) for long-term stability.
-
Hygroscopicity: The HCl salt may be hygroscopic; keep desiccated.
Safety Profile
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Toxicity: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2).
-
Odor: While described as "low odor" compared to
ME, it still possesses a characteristic sulfur smell. Work in a fume hood is recommended. -
Disposal: Treat as sulfur-containing organic waste.
References
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Lukesh, J. C., Palte, M. J., & Raines, R. T. (2012). A potent, versatile disulfide-reducing agent from aspartic acid.[4] Journal of the American Chemical Society, 134(9), 4057–4059.[4] Link
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Raines, R. T., et al. (2015). Coordination properties of dithiobutylamine (DTBA), a newly introduced protein disulfide reducing agent.[2][3] Inorganic Chemistry, 54(3), 1101–1109. Link
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Sigma-Aldrich. Product Specification: (S)-2-Aminobutane-1,4-dithiol hydrochloride.[1][8][9] Link
-
PubChem. Compound Summary for CID 329767683: (S)-2-Aminobutane-1,4-dithiol hydrochloride.[1] Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coordination properties of dithiobutylamine (DTBA), a newly introduced protein disulfide reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent, versatile disulfide-reducing agent from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3483-12-3|cis-2,3-Dihydroxy-1,4-butanedithiol|BLD Pharm [bldpharm.com]
- 7. D-1,4-Dithiothreitol | C4H10O2S2 | CID 446094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-2-氨基丁烷-1,4-二硫醇 盐酸盐 99% (titration) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Sigma Aldrich (S)-2-Aminobutane-1,4-Dithiol Hydrochloride 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
